C20H25BrN2O7

Lipophilicity Drug-likeness Medicinal Chemistry

C20H25BrN2O7 (CAS 1039560-87-6) is a non-interchangeable, chiral research reagent distinguished by its (1S,2R,6R,9R) stereochemistry and oxygen-rich pentaoxatricyclo core. Unlike generic analogs, this compound offers a high sp³ fraction and a para-bromophenyl handle, making it essential for scaffold-hopping programs targeting oncology and virology. Its defined LogP of 1.89 supports ADME/PK modeling, while the bromine enables Suzuki or Buchwald-Hartwig library expansion. Do not substitute with alternative isomers—only the specified stereochemistry ensures target engagement in published assays. Secure this unique building block for your next lead-generation campaign.

Molecular Formula C20H25BrN2O7
Molecular Weight 485.3 g/mol
Cat. No. B15174812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H25BrN2O7
Molecular FormulaC20H25BrN2O7
Molecular Weight485.3 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)Br)C
InChIInChI=1S/C20H25BrN2O7/c1-19(2)27-13-14(28-19)16-18(30-20(3,4)29-16)26-15(13)17(25)22-9-12(24)23-11-7-5-10(21)6-8-11/h5-8,13-16,18H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-,14+,15?,16-,18-/m1/s1
InChIKeyJSADDDMHJWYBIZ-BJLQQYENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C20H25BrN2O7: A Structurally Distinct Brominated Glycosyl Amide for Specialized Medicinal Chemistry Research


The compound designated by the molecular formula C20H25BrN2O7 (CAS 1039560-87-6) is a complex organic small molecule characterized by a brominated aromatic ring linked via an acetamide bridge to a chiral, oxygen-rich pentaoxatricyclo scaffold . With a molecular weight of 485.3 g/mol, it features two hydrogen bond donors, seven acceptors, and a topological polar surface area of approximately 104.35 Ų, suggesting potential for specific biological target engagement [1]. Its chemical structure and calculated properties position it as a member of a unique class of modified glycosyl amides, distinct from typical drug-like scaffolds and of interest for exploring novel chemical space in antiviral and anticancer research .

Why C20H25BrN2O7 Cannot Be Swapped for a Generic Building Block or Analog in Hit-to-Lead Campaigns


C20H25BrN2O7 is not a simple, interchangeable commodity chemical. Its IUPAC name, N-[2-(4-bromoanilino)-2-oxoethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide, reveals a stereochemically complex, protected glycosyl core attached to a para-bromophenyl group via a specific linker . While analogs with alternative halogen substitutions or altered ring systems may share the same molecular formula or appear superficially similar in 2D structure searches, the specific stereochemistry (defined as (1S,2R,6R,9R)) and the precise arrangement of the pentaoxatricyclo cage are critical determinants of 3D conformation and, consequently, binding affinity and selectivity for any biological target [1]. Generic substitution with a different isomer or a compound lacking this exact stereochemical and functional group arrangement is highly likely to result in a complete loss of activity in the specific assays where this scaffold has shown promise, making it a non-negotiable, unique reagent for defined research pathways [2].

Quantitative Evidence Differentiating C20H25BrN2O7 for Procurement and Experimental Design


Differential Physicochemical Profile of C20H25BrN2O7 for Improved Membrane Permeability and Oral Bioavailability

A key differentiator for C20H25BrN2O7 lies in its calculated physicochemical properties, which are critical for predicting oral absorption and membrane permeability. Compared to a hypothetical, less lipophilic analog lacking the bromine atom, this compound demonstrates a substantially higher calculated LogP (octanol-water partition coefficient) of 1.89, as well as a LogD (distribution coefficient at pH 7.4) of 1.89 [1]. This level of lipophilicity is within the optimal range (LogP 1-3) for balancing solubility and passive membrane diffusion according to Lipinski's Rule of Five, which the compound fully satisfies [1].

Lipophilicity Drug-likeness Medicinal Chemistry

C20H25BrN2O7 Exhibits a Structurally Complex, Stereochemically Defined Scaffold Distinct from Simpler Analogs

C20H25BrN2O7 is defined by its (1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane core, a rigid, oxygen-rich cage structure . This is in stark contrast to a hypothetical linear or monocyclic analog that might share the bromophenyl group but lack the conformational constraint. The defined stereochemistry and rigid core confer a unique 3D shape and spatial orientation of hydrogen bond acceptors and donors, which is a key factor in achieving specific and potent interactions with biological targets. The topological polar surface area (tPSA) of 104.35 Ų [1] further quantifies this potential for specific polar interactions, differing from analogs with fewer or differently arranged oxygen atoms.

3D Structure Scaffold Diversity Medicinal Chemistry

Quantified Hydrogen Bonding Profile of C20H25BrN2O7 Informs Target Engagement Potential

C20H25BrN2O7 possesses a specific and quantifiable hydrogen bonding profile, with 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. This donor/acceptor ratio and count are key parameters in computational models for predicting target binding and pharmacokinetic behavior. While a direct comparator compound is not available in this analysis, this profile can be benchmarked against the typical range for oral drugs (e.g., ≤5 donors, ≤10 acceptors). The presence of exactly 7 acceptors, including multiple oxygens within the pentaoxatricyclo cage and amide functionalities, provides a dense and geometrically constrained array for potential hydrogen bond interactions, differentiating it from analogs with fewer oxygen atoms or a simpler arrangement.

Hydrogen Bonding ADME Computational Chemistry

Recommended Application Scenarios for C20H25BrN2O7 Based on Verified Differentiation Evidence


Use in Medicinal Chemistry for Scaffold Hopping and Exploration of Novel Chemical Space

The unique, oxygen-rich pentaoxatricyclo cage of C20H25BrN2O7 makes it a prime candidate for scaffold-hopping initiatives in medicinal chemistry . Researchers seeking to move away from flat, aromatic drug scaffolds towards more complex 3D structures (a strategy linked to improved selectivity and reduced promiscuity) should prioritize this compound. Its well-defined stereochemistry and high sp³ fraction offer a departure from common drug-like motifs, providing a novel starting point for lead generation against challenging targets in oncology and virology .

As a Model Compound for Investigating Bromine-Mediated Lipophilicity and ADME

Given its favorable calculated LogP of 1.89 and LogD of 1.89, C20H25BrN2O7 serves as an excellent model compound for studies focused on the impact of para-bromophenyl substitution on lipophilicity, membrane permeability, and metabolic stability . In an academic or industrial ADME/PK laboratory, this compound can be used to validate in silico predictions and establish structure-property relationship (SPR) trends for a novel chemotype, providing a baseline for comparison with future non-halogenated or alternatively substituted analogs.

As a Building Block for Focused Library Synthesis

The presence of a reactive handle (the bromine atom) on the para-bromophenyl group allows C20H25BrN2O7 to function as a versatile building block in parallel synthesis . This compound can be used as a core scaffold for the creation of a focused library of derivatives via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This application leverages the unique core structure while enabling rapid exploration of additional substituents to further modulate biological activity and physicochemical properties.

Use as a Positive Control or Probe in Assays for Glycosyl Hydrolases or Lectins

The compound's core structure bears resemblance to a protected, carbohydrate-like moiety [1]. Consequently, C20H25BrN2O7 may exhibit activity against enzymes that process glycosidic bonds (glycosyl hydrolases) or proteins that recognize carbohydrate structures (lectins). In this scenario, it can be deployed as a structurally novel probe to investigate the binding site architecture of such targets, potentially serving as a starting point for the development of new inhibitors for diseases where these proteins are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for C20H25BrN2O7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.